molecular formula C18H24N4O5S B3009159 methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1322787-38-1

methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3009159
CAS No.: 1322787-38-1
M. Wt: 408.47
InChI Key: DWDVBLXOAGVLDY-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the sulfonyl and piperazine groups. Common reagents used in these reactions include hydrazines, esters, and sulfonyl chlorides. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving pyrazole derivatives.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethyl-5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 3-ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 5-ethyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-4-15-16(18(23)27-3)17(20-19-15)28(24,25)22-11-9-21(10-12-22)13-5-7-14(26-2)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDVBLXOAGVLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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